molecular formula C13H16ClNO5 B13545136 2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid CAS No. 51773-98-9

2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid

Cat. No.: B13545136
CAS No.: 51773-98-9
M. Wt: 301.72 g/mol
InChI Key: GJTJTINEPIFZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a chloro-hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid typically involves the protection of an amino acid with a Boc group followed by further functionalization. One common method involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc)2O . The reaction conditions often include the use of solvents like acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group with an amine can result in an amino derivative.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chloro-hydroxyphenyl moiety can interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid is unique due to the presence of both a chloro and a hydroxy group on the phenyl ring, which allows for diverse chemical modifications and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

51773-98-9

Molecular Formula

C13H16ClNO5

Molecular Weight

301.72 g/mol

IUPAC Name

2-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H16ClNO5/c1-13(2,3)20-12(19)15-10(11(17)18)7-4-5-9(16)8(14)6-7/h4-6,10,16H,1-3H3,(H,15,19)(H,17,18)

InChI Key

GJTJTINEPIFZTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)O)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.